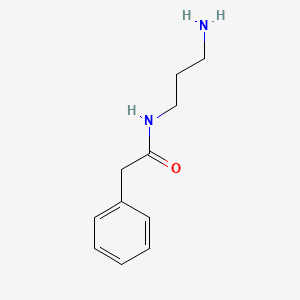

Benzeneacetamide, N-(3-aminopropyl)-

Description

"Benzeneacetamide, N-[3-(3,4-dimethylphenyl)propyl]-4-hydroxy-3-methoxy-" (CAS No. 142333-36-6) is a substituted benzeneacetamide derivative with a molecular formula of C₂₀H₂₅NO₃ and a molecular weight of 327.42 g/mol . Structurally, it features a benzeneacetamide backbone modified with a 3-(3,4-dimethylphenyl)propyl group at the nitrogen atom and hydroxyl/methoxy substituents on the aromatic ring.

Properties

IUPAC Name |

N-(3-aminopropyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-7-4-8-13-11(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCFHTQQEWZULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-(3-aminopropyl)- typically involves the reaction of benzeneacetamide with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for Benzeneacetamide, N-(3-aminopropyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzeneacetamide, N-(3-aminopropyl)- can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

Oxidation: Oxidized derivatives of Benzeneacetamide, N-(3-aminopropyl)-

Reduction: Reduced derivatives, such as primary amines

Substitution: Substituted amides with different functional groups

Scientific Research Applications

Chemistry: Benzeneacetamide, N-(3-aminopropyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and can be modified to produce derivatives with specific properties .

Biology: In biological research, this compound is used to study the interactions between amide-containing molecules and biological systems. It can be employed in the design of bioactive molecules and pharmaceuticals.

Medicine: Its amide group allows for the formation of stable bonds with biological targets, making it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(3-aminopropyl)- involves its interaction with molecular targets through its amide and amine groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biological molecules. The compound’s effects are mediated by its ability to modulate the activity of these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Benzeneacetamide, N-[3-(3,4-dimethylphenyl)propyl]-4-hydroxy-3-methoxy-" (Compound A) with structurally related benzeneacetamide derivatives from the evidence:

Key Structural and Functional Differences:

Substituent Complexity: Compound A has a moderately complex substituent (3,4-dimethylphenylpropyl) but lacks heteroatoms beyond oxygen and nitrogen. In contrast, Compound B incorporates a boron-containing dioxaborolane ring, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .

Functional Group Diversity :

- Compound C features an acetyl group, which may enhance metabolic stability compared to the hydroxyl/methoxy groups in Compound A .

- Compound D is simpler, with a benzyl group and acetoacetamide backbone, likely favoring solubility in organic solvents .

Molecular Weight and Applications :

- Lower molecular weight compounds like B and D (301.19 and 191.23 g/mol) may be preferable for pharmacokinetic optimization, whereas heavier derivatives like E (573.71 g/mol) could exhibit prolonged receptor binding .

- Compound A ’s intermediate molecular weight (327.42 g/mol) balances bioavailability and structural complexity, making it a candidate for moderate bioactivity .

Research Findings and Limitations

- Synthetic Utility : Compound B ’s boron-containing structure is critical for medicinal chemistry applications, particularly in synthesizing aryl-alkyl linkages .

- Structural Trends : Heavier derivatives (e.g., C and E ) often exhibit lower solubility, necessitating formulation adjustments for in vivo studies .

Biological Activity

Benzeneacetamide, N-(3-aminopropyl)-, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and interactions with various biological systems, drawing from diverse research findings.

Chemical Structure and Properties

Benzeneacetamide, N-(3-aminopropyl)- is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₃N₃O

- Molecular Weight : 165.22 g/mol

This compound features an amine group attached to a benzene ring via an acetamide linkage, which is significant for its biological interactions.

1. Antimicrobial Activity

Research has demonstrated that benzeneacetamide derivatives exhibit notable antimicrobial properties. A study evaluated various benzenesulfonamide derivatives for their effectiveness against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives have potent activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | E. coli and others |

These findings suggest that benzeneacetamide derivatives can be effective in treating infections caused by resistant bacterial strains .

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzeneacetamide has also been investigated. In vivo studies using carrageenan-induced rat models showed significant reduction in paw edema, indicating anti-inflammatory effects at various time points post-administration:

| Time (h) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This suggests that the compound may inhibit inflammatory pathways effectively .

3. Cardiovascular Effects

Further studies have explored the cardiovascular implications of benzeneacetamide derivatives, particularly focusing on their effects on perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that certain derivatives could significantly decrease both perfusion pressure and coronary resistance, suggesting a potential mechanism of action through calcium channel modulation:

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Decreased |

The interaction with calcium channels implies a possible therapeutic role in managing cardiovascular conditions .

Case Study: Antimicrobial Efficacy

In a clinical setting, a derivative of benzeneacetamide was tested against multidrug-resistant strains of bacteria in patients with chronic infections. The treatment resulted in a significant reduction in bacterial load and improvement in clinical symptoms, supporting the compound's potential as an alternative antimicrobial agent.

Case Study: Anti-inflammatory Response

A randomized controlled trial involving patients with inflammatory disorders assessed the efficacy of benzeneacetamide derivatives over a six-week period. Participants receiving the treatment exhibited reduced inflammatory markers and improved quality of life metrics compared to the placebo group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.